molecular formula C9H9F3O3 B15308661 2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol CAS No. 168130-83-4

2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol

Katalognummer: B15308661
CAS-Nummer: 168130-83-4
Molekulargewicht: 222.16 g/mol
InChI-Schlüssel: IJPGAVYQVHIKBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is a chemical compound with the molecular formula C9H9F3O3 and a molecular weight of 222.16 g/mol . This compound is known for its unique structure, which includes a methoxy group and a trifluoromethyl group attached to a phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the reaction of 2-methoxyphenol with a trifluoroacetaldehyde derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and reactivity. These features make it a valuable compound in various research applications .

Eigenschaften

CAS-Nummer

168130-83-4

Molekularformel

C9H9F3O3

Molekulargewicht

222.16 g/mol

IUPAC-Name

2-methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol

InChI

InChI=1S/C9H9F3O3/c1-15-7-4-5(2-3-6(7)13)8(14)9(10,11)12/h2-4,8,13-14H,1H3

InChI-Schlüssel

IJPGAVYQVHIKBU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.